5-Tert-butyl-2-methyl-1,3-dinitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4162-89-4 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C11H14N2O4/c1-7-9(12(14)15)5-8(11(2,3)4)6-10(7)13(16)17/h5-6H,1-4H3 |
InChI Key |
WOVNZYUOPUALPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Regiochemical Control for 5 Tert Butyl 2 Methyl 1,3 Dinitrobenzene
Direct Electrophilic Nitration Strategies
Direct nitration of an appropriate substituted benzene (B151609) is the most common route for preparing nitroaromatic compounds. nih.gov This process typically involves an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring. byjus.comcerritos.edu The generation of the nitronium ion is often achieved by using a mixture of concentrated nitric acid and sulfuric acid. nih.govbyjus.com
The synthesis of 5-tert-butyl-2-methyl-1,3-dinitrobenzene involves the dinitration of 3-tert-butyltoluene. The regioselectivity of this reaction is governed by the electronic and steric effects of the methyl and tert-butyl groups already on the ring.
Directing Effects : Both alkyl groups, methyl (-CH₃) and tert-butyl (-C(CH₃)₃), are activating substituents that direct incoming electrophiles to the ortho and para positions. stackexchange.comlibretexts.org This is due to a combination of inductive electron donation and hyperconjugation, which stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution. stackexchange.com For 3-tert-butyltoluene, the positions ortho to the methyl group are 2 and 6; the para position is 4. The positions ortho to the tert-butyl group are 2 and 4; the para position is 6. Therefore, positions 2, 4, and 6 are all strongly activated for the first nitration.
Steric Hindrance : The tert-butyl group is significantly larger than the methyl group and exerts substantial steric hindrance, particularly at its adjacent ortho positions. libretexts.org This bulkiness can impede the approach of the electrophile. In the nitration of tert-butylbenzene, the product distribution is heavily skewed towards the para isomer (75-79.5%) over the ortho isomer (12-16%), despite there being two available ortho positions and only one para position. stackexchange.comlibretexts.org
Combined Influence and Regioselectivity : In the dinitration of 3-tert-butyltoluene, the first nitro group is directed to the positions activated by both alkyl groups. After the introduction of the first nitro group, the ring becomes significantly deactivated, and the powerful electron-withdrawing nitro group directs the second electrophilic attack to a meta position relative to itself. The desired this compound structure requires nitration at positions 1 and 3 relative to the methyl group at position 2 and the tert-butyl group at position 5. This corresponds to the dinitration of 4-tert-butyltoluene.
In the nitration of p-tert-butyltoluene (1-tert-butyl-4-methylbenzene), the methyl group directs to positions 2 and 6, while the tert-butyl group directs to positions 3 and 5. The first nitration predominantly occurs at the position ortho to the methyl group due to the steric hindrance of the tert-butyl group. libretexts.org This leads to the formation of 4-tert-butyl-2-nitrotoluene. The second nitration is then directed by all three substituents, with the powerful meta-directing nitro group playing a key role in placing the second nitro group.
| Substrate | Ortho (%) | Meta (%) | Para (%) | Reference |
|---|---|---|---|---|
| Toluene (B28343) | 58.5 | 4.5 | 37 | libretexts.org |
| tert-Butylbenzene | 16 | 8 | 75 | libretexts.org |
| Chlorobenzene | 30 | 1 | 39 | libretexts.org |
Achieving selective dinitration to produce this compound requires careful control over reaction conditions to maximize the yield of the desired isomer and prevent the formation of byproducts or further nitration. Nitration reactions are highly exothermic, and controlling the temperature is crucial. researchgate.net
Research on the nitration of p-tert-butyltoluene in acetic anhydride (B1165640) provides insight into the complexity of these reactions. This process yields not only the expected aromatic substitution product but also addition products. Specifically, the reaction produces 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate (B1210297) (a 1,2-adduct), cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate (1,4-adducts), and the desired substitution product, 4-tert-butyl-2-nitrotoluene. researchgate.net These adducts can be converted to the nitrotoluene product under more acidic conditions. researchgate.net This indicates that the choice of nitrating agent and solvent system is critical for optimizing the yield of the target molecule. For dinitration, stronger conditions, such as a mixture of fuming nitric acid and sulfuric acid, are typically required.
| Product | Yield (%) | Reference |
|---|---|---|
| 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate | 43 | researchgate.net |
| cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate | 16 | researchgate.net |
| 4-tert-butyl-2-nitrotoluene | 41 | researchgate.net |
Alternative and Advanced Synthetic Routes to Dinitrobenzenes
While direct electrophilic nitration is common, challenges with regioselectivity and harsh reaction conditions have prompted the development of alternative methods. nih.gov
Ipso-nitration is an electrophilic substitution reaction where an existing substituent, other than hydrogen, is replaced by a nitro group. byjus.comnih.gov This method can offer superior regioselectivity compared to conventional nitration. nih.gov Leaving groups in ipso-nitration can include halogens, carboxylic acid groups, or alkyl groups like tert-butyl. researchgate.net
The ipso-nitration of arylboronic acids is a modern approach that provides efficient and chemoselective access to a variety of aromatic nitro compounds. organic-chemistry.org For instance, arylboronic acids can be nitrated using fuming nitric acid or other nitrating agents like ionic liquid 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036) {[Dsim]NO₃}. organic-chemistry.org This strategy allows for the synthesis of nitroaromatics that may be difficult to access through other protocols. organic-chemistry.org In some cases, the tert-butyl group itself can be displaced via ipso-nitration, particularly in highly activated aromatic rings, such as those found in calixarenes or certain metacyclophanes. researchgate.netresearchgate.net
Modern synthetic chemistry increasingly employs catalytic systems and continuous flow technology to improve the safety, efficiency, and scalability of chemical processes, especially hazardous ones like nitration. europa.eu
Catalytic Nitration : Various catalysts have been developed to make nitration reactions more selective and environmentally benign. For example, solid acid catalysts like zeolites can be used. A patent describes the use of Hβ zeolite as a catalyst for the alkylation of m-cresol (B1676322) with tert-butyl alcohol to produce 2-tert-butyl-5-methylphenol, a related precursor structure. google.com While this is for alkylation, similar solid acid catalysts can be employed in nitration to enhance regioselectivity.
Flow Synthesis : Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. europa.eunoelresearchgroup.com This methodology offers significant advantages for nitration, including superior heat transfer, precise temperature control, and enhanced safety by minimizing the volume of hazardous material present at any given time. europa.euyoutube.com The high surface-area-to-volume ratio in flow reactors allows for efficient mixing and heat dissipation, which is critical for controlling highly exothermic dinitration reactions. europa.euyoutube.com This technology enables the development of faster, safer, and more automated procedures for producing nitroaromatics with high purity. europa.eu
Stereochemical Considerations in Dinitroaromatic Synthesis
Stereochemistry focuses on the three-dimensional arrangement of atoms in molecules. youtube.com Stereoisomers have the same molecular formula and connectivity but differ in their spatial orientation. youtube.com The final product, this compound, is an achiral molecule, meaning it is superimposable on its mirror image and does not have a stereocenter.
Therefore, the synthesis of this specific compound does not typically involve considerations of stereoselectivity for the final product. The synthetic pathway proceeds through planar aromatic intermediates, and the loss of a proton to restore aromaticity ensures a planar, achiral ring system in the product. While the intermediates in electrophilic aromatic substitution (the sigma complexes) are not planar, the rapid rearomatization prevents the formation of a stable chiral center. No literature was found that discusses specific stereochemical control for the synthesis of this compound, which is expected given the achiral nature of the target molecule.
Diastereoselective Synthesis of 1,3-Dinitro Compounds
While the term "diastereoselective synthesis" is most accurately applied to reactions creating stereocenters, in the context of the achiral molecule this compound, this section will focus on the regioselective control required to obtain the desired constitutional isomer. The primary strategy for the synthesis of this compound involves the dinitration of a suitably substituted aromatic precursor.
The synthesis of nitroaromatic compounds is predominantly achieved through electrophilic nitration, where a nitronium ion (NO₂⁺) is generated from a mixture of nitric acid and a strong acid catalyst, typically sulfuric acid, and then attacks the aromatic ring. nih.gov The regioselectivity of this reaction is dictated by the electronic and steric properties of the substituents already present on the benzene ring. nih.gov
In the case of synthesizing this compound, a common precursor is 4-tert-butyltoluene. The critical step is the controlled introduction of two nitro groups at the positions ortho and para to the methyl group and meta to the bulky tert-butyl group. The bulky tert-butyl group plays a significant role in directing the incoming electrophiles, primarily due to steric hindrance at its ortho positions.
Research has shown that the nitration of p-tert-butyltoluene using a mixture of concentrated nitric acid and sulfuric acid can yield 4-tert-butyl-1-methyl-2-nitrobenzene. Further nitration of this mono-nitro derivative under controlled conditions is necessary to introduce the second nitro group at the desired position. The electron-withdrawing nature of the first nitro group deactivates the ring towards further electrophilic attack and directs the second incoming nitro group.
Alternative nitrating agents and conditions have been explored to achieve regioselective nitration of aromatic compounds. For instance, tert-butyl nitrite (B80452) has been utilized as a nitrating agent in metal-free, site-selective C-H nitration reactions of various heterocycles. nih.gov Such methods, while not specifically documented for the target molecule, highlight the ongoing development of milder and more selective nitration protocols. organic-chemistry.org
Table 1: Regioselectivity in the Nitration of p-tert-Butyltoluene
| Nitrating Agent/Conditions | Major Product(s) | Observations | Reference |
| Conc. HNO₃ / H₂SO₄ | 4-tert-butyl-1-methyl-2-nitrobenzene | The bulky tert-butyl group directs nitration to the ortho position of the methyl group. | |
| Acetic Anhydride / HNO₃ | 4-tert-butyl-2-nitrotoluene (41%) and other byproducts | Demonstrates the influence of reaction medium on regioselectivity. |
Conformational Analysis During Synthetic Transformations
The conformation of substituted dinitrobenzene derivatives is influenced by the steric and electronic interactions between the nitro groups and the other substituents on the aromatic ring. While a specific conformational analysis of this compound is not extensively documented in the reviewed literature, insights can be drawn from studies of related molecules.
The nitro groups in dinitroaromatic compounds are known to be twisted out of the plane of the benzene ring to minimize steric repulsion. For example, in the crystal structure of 1,3,5-trimethyl-2,4-dinitrobenzene, the nitro groups are significantly tilted with respect to the aromatic ring. This twisting affects the electronic properties and reactivity of the molecule.
The presence of a bulky tert-butyl group is expected to have a significant impact on the conformation of this compound. The tert-butyl group itself will adopt a staggered conformation to minimize steric strain. Its large size will likely influence the preferred orientation of the adjacent nitro group, potentially leading to a more pronounced out-of-plane twist.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. The chemical shifts of the aromatic protons and the carbon atoms of the benzene ring can provide information about the electronic environment and, by extension, the conformation of the molecule. For instance, ¹H NMR data for 1,3-dinitrobenzene (B52904) shows distinct signals for the aromatic protons, the positions of which are influenced by the anisotropic effects of the nitro groups. chemicalbook.com While specific ¹H or ¹³C NMR data for this compound were not found in the initial searches, analysis of such data would be crucial for understanding its conformational preferences in solution.
Computational chemistry provides another avenue for investigating the conformational landscape of molecules. Density functional theory (DFT) calculations, for example, can be used to model the potential energy surface and identify the most stable conformations. Such studies on related nitroaromatic compounds have helped to elucidate the interplay of steric and electronic effects in determining molecular geometry. nih.govresearchgate.net
Reactivity and Mechanistic Investigations of 5 Tert Butyl 2 Methyl 1,3 Dinitrobenzene
Nucleophilic Substitution Reactions on the Dinitrobenzene Core
The electron-deficient character of the dinitro-substituted benzene (B151609) ring makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In these reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. While the molecule lacks a conventional leaving group like a halide, under specific conditions, a hydrogen atom or even a nitro group can be replaced.
Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a hydrogen atom is formally replaced by a nucleophile. wikipedia.org This reaction is particularly effective for electron-deficient aromatics like dinitrobenzene derivatives. organic-chemistry.org The VNS mechanism involves the attack of a carbanion that carries a leaving group at the nucleophilic center. organic-chemistry.orgkuleuven.be
For 5-tert-butyl-2-methyl-1,3-dinitrobenzene, VNS reactions would be directed by the activating nitro groups to the available ortho and para positions. The potential sites for VNS attack are C-4 and C-6.
Attack at C-4: This position is ortho to the nitro group at C-3 and para to the nitro group at C-1. It is sterically hindered by the adjacent bulky tert-butyl group at C-5.
Attack at C-6: This position is ortho to the nitro group at C-1. It is flanked by the tert-butyl group and the methyl group.
The general mechanism proceeds via the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion, which restores aromaticity. kuleuven.be Given the steric hindrance around the available positions (C-4 and C-6), the efficiency of VNS reactions on this specific substrate may be reduced compared to less substituted dinitroarenes. VNS is generally faster than the substitution of other groups like halogens in similar positions. organic-chemistry.orgkuleuven.be
The formation of a Meisenheimer complex from this compound involves the attack of a nucleophile (e.g., alkoxide, amine) at an electron-deficient carbon atom of the ring. The negative charge of the resulting adduct is delocalized across the aromatic system and, most importantly, onto the two strongly electron-withdrawing nitro groups. wikipedia.orglibretexts.orgyoutube.com This delocalization is the primary source of the complex's stability. nih.gov
Stable Meisenheimer complexes can often be isolated and characterized, and they are typically highly colored. organic-chemistry.orgwikipedia.org The stability of a potential Meisenheimer complex for this compound would depend on several factors:
The number and strength of electron-withdrawing groups: The two nitro groups strongly stabilize the negative charge. nih.gov
The nature of the nucleophile: Stronger nucleophiles lead to more stable adducts.
The solvent: Polar aprotic solvents can effectively solvate the complex.
The presence of the alkyl substituents (tert-butyl and methyl) can influence the stability through steric interactions that may affect the planarity of the nitro groups and their ability to delocalize the negative charge.
The reactivity of the dinitrobenzene core is significantly influenced by the steric and electronic effects of its alkyl substituents.
Electronic Effects:
Nitro Groups (-NO₂): These are powerful electron-withdrawing groups that deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic substitution. libretexts.orgquora.com They stabilize the anionic intermediates (Meisenheimer complexes) formed during SNAr reactions. wikipedia.orglibretexts.org
Methyl Group (-CH₃): This is a weak electron-donating group that acts as an ortho-para director in electrophilic substitutions. chemguide.co.uklibretexts.org In the context of nucleophilic substitution, its mild electron-donating effect slightly reduces the electrophilicity of the ring compared to an unsubstituted dinitrobenzene.
Tert-butyl Group (-C(CH₃)₃): This group is also electron-donating via induction and is considered an ortho-para director. stackexchange.com Its electron-donating effect is generally considered comparable to or slightly weaker than the methyl group. stackexchange.com
Steric Effects:
Tert-butyl Group: This is a very bulky substituent that imposes significant steric hindrance. numberanalytics.comnumberanalytics.com It can physically block the approach of nucleophiles to adjacent positions (C-4 and C-6), potentially slowing down or preventing reactions at these sites. libretexts.org This steric hindrance can be a dominant factor in determining the regioselectivity of a reaction. numberanalytics.com
Methyl Group: While much smaller than the tert-butyl group, the methyl group also exerts some steric hindrance at its adjacent position (C-6).
| Substituent | Electronic Effect | Steric Effect | Impact on Nucleophilic Substitution |
|---|---|---|---|
| Nitro (-NO₂) | Strongly Electron-Withdrawing | Moderate | Activates the ring; stabilizes Meisenheimer complexes. wikipedia.orglibretexts.org |
| tert-Butyl (-C(CH₃)₃) | Weakly Electron-Donating (Inductive) | Very High | Slightly deactivates the ring; sterically hinders attack at adjacent positions (C-4, C-6). numberanalytics.comlibretexts.org |
| Methyl (-CH₃) | Weakly Electron-Donating (Inductive/Hyperconjugation) | Low | Slightly deactivates the ring; provides minor steric hindrance at C-6. chemguide.co.uk |
Reduction Pathways of Nitro Groups
The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. wikipedia.org For polynitro compounds like this compound, achieving selective reduction of one nitro group over the other is a significant challenge, often governed by the choice of reducing agent and reaction conditions. stackexchange.comechemi.com
Catalytic hydrogenation is a widely used, environmentally benign method for the reduction of nitroarenes. bohrium.com This process typically involves the use of molecular hydrogen (H₂) and a heterogeneous metal catalyst.
Catalyst Design: The choice of catalyst is crucial for both activity and selectivity.
Metals: Common catalysts include noble metals like Palladium (Pd), Platinum (Pt), and Rhodium (Rh), as well as non-noble metals such as Nickel (Ni), Cobalt (Co), and Copper (Cu). wikipedia.orgnih.govacs.org
Supports: The metal nanoparticles are often dispersed on a high-surface-area support like activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). nih.govresearchgate.net The support can influence the catalyst's performance through metal-support interactions. researchgate.netacs.org
Selectivity: Achieving chemoselectivity in the hydrogenation of substituted nitroaromatics is a primary goal. bohrium.comresearchgate.netacs.org For this compound, the key challenge is the selective reduction of one of the two nitro groups. Generally, the least sterically hindered nitro group is reduced preferentially. echemi.com In this case, the nitro group at C-3 is flanked by the methyl and tert-butyl groups, while the nitro group at C-1 is adjacent to the methyl group. The steric environment around both is considerable, but the C-1 nitro group may be slightly more accessible.
Mechanisms: The mechanism of hydrogenation can differ between catalyst types.
Noble Metals (e.g., Pt): The reaction often proceeds through a "direct" pathway involving sequential reduction through nitroso and hydroxylamine (B1172632) intermediates.
Non-Noble Metals (e.g., Ni): A different pathway has been proposed involving the initial dissociation of the N-O bonds, leading to partial oxidation of the catalyst surface, followed by hydrogenation steps. rsc.org
| Catalyst System | Common Metals | Typical Support | Key Characteristics |
|---|---|---|---|
| Noble Metal Catalysts | Pd, Pt, Rh, Au | Carbon (C), Al₂O₃, TiO₂ | High activity, good for achieving chemoselectivity. wikipedia.orgacs.org |
| Non-Noble Metal Catalysts | Ni, Co, Cu, Fe | Silica (SiO₂), Carbon (C) | Lower cost, environmentally friendly alternatives. nih.govacs.org |
| Bimetallic Catalysts | Ni-Pd, Rh-Co | Al₂O₃, Mesoporous Silica | Can exhibit enhanced activity and stability due to synergistic effects. researchgate.net |
Besides catalytic hydrogenation, nitro groups can be effectively reduced by various metals, particularly in their zero-valent or nanoparticle forms.
Metal Nanoparticles: Catalytic systems using metal nanoparticles (NPs) are highly efficient for nitroarene reduction, often using a hydride source like sodium borohydride (B1222165) (NaBH₄). rsc.org
Activity: The high surface-area-to-volume ratio of NPs leads to high catalytic activity. researchgate.net
Metals: A variety of metal NPs, including gold (Au), silver (Ag), copper (Cu), cobalt (Co), and nickel (Ni), have been shown to be effective. rsc.org
Mechanism: The reaction is believed to occur on the surface of the metal nanoparticle. The borohydride transfers a hydride to the nanoparticle surface, which then reduces the adsorbed nitro compound.
Selectivity: Nanoparticle-based systems can also exhibit chemoselectivity. For instance, some membrane-based nanoparticle catalysts can selectively reduce nitro groups while leaving other reducible functionalities untouched. nih.gov The choice of metal and support can be tailored to optimize for the desired product. acs.orgnih.gov
| Reducing System | Typical Reagents | Mechanism/Key Features | Primary Product |
|---|---|---|---|
| Zero-Valent Iron (ZVI) | Fe⁰ powder/filings, H₂O | Heterogeneous surface reaction; sequential reduction via nitroso and hydroxylamine intermediates. nm.govgoogle.com | Aromatic Amine |
| Metal Nanoparticles | Au, Ag, Cu, Ni, Co, or Pd NPs; NaBH₄ | Catalytic surface reaction; high efficiency due to large surface area. rsc.orgresearchgate.net | Aromatic Amine |
| Tin(II) Chloride | SnCl₂, HCl | Classic stoichiometric reduction (Bechamp reduction variant). wikipedia.org | Aromatic Amine |
Electrochemical and Photoreductive Transformations
The reduction of nitroaromatic compounds like this compound can be induced through electrochemical and photochemical methods. These transformations typically involve the stepwise reduction of the nitro groups, leading to various intermediates.
Electrochemical Transformations:
The electrochemical reduction of dinitrotoluenes, such as the closely related 2,4-dinitrotoluene (B133949) (2,4-DNT), has been studied using techniques like cyclic voltammetry. In aprotic media, these compounds undergo reversible one-electron reductions to form stable radical anions. The presence of a proton source, however, leads to more complex multi-electron, multi-proton reduction processes.
For instance, the cyclic voltammetry of 1,3-dinitrobenzene (B52904) in acetonitrile (B52724) reveals distinct reduction peaks corresponding to the formation of the radical anion and subsequently the dianion. The addition of a proton source like methanol (B129727) alters the voltammogram, indicating hydrogen bonding interactions with the radical anion. researchgate.net This behavior is anticipated for this compound, with the specific reduction potentials influenced by the electronic contribution of the tert-butyl and methyl groups.
Photoreductive Transformations:
Photoreductive degradation of nitroaromatic compounds is often achieved through advanced oxidation processes (AOPs), such as the UV/H₂O₂ system. In these processes, the photolysis of hydrogen peroxide generates highly reactive hydroxyl radicals (•OH) which then attack the aromatic ring. While direct photoreduction by UV light can occur, it is often less efficient than radical-induced degradation. The photodegradation of nitroaromatics in the presence of H₂O₂ generally follows pseudo-first-order kinetics. rsc.orgchemotechnique.se
The initial steps in the photodegradation of dinitrotoluenes in the presence of •OH radicals can involve hydrogen abstraction from the methyl group or addition of the radical to the aromatic ring. researchgate.net
Enzyme-Catalyzed Reductions of Nitroaromatics
The reduction of nitroaromatic compounds is a common metabolic pathway in various organisms, catalyzed by a class of enzymes known as nitroreductases. These enzymes typically utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and NADH or NADPH as the electron donor.
The enzymatic reduction of dinitroaromatics can proceed through a series of two-electron transfers, leading to the formation of nitroso and hydroxylamine intermediates, and ultimately the corresponding amines. The specific products formed can depend on the enzyme and the reaction conditions. For example, some bacterial nitroreductases have been shown to reduce dinitrotoluenes to aminonitrotoluenes and diaminotoluene.
The presence of bulky substituents, such as the tert-butyl group in this compound, may influence the rate and regioselectivity of the enzymatic reduction by sterically hindering the approach of the enzyme to one of the nitro groups.
Characterization of Reduction Intermediates (e.g., Nitroso, Hydroxylamine Derivatives)
The stepwise reduction of dinitroaromatic compounds generates several key intermediates, the characterization of which is crucial for understanding the reaction mechanism.
Nitroso and Hydroxylamine Derivatives: The reduction of a nitro group first yields a nitroso derivative, which is then further reduced to a hydroxylamine. These intermediates are often unstable and can be challenging to isolate. However, their presence can be confirmed using various analytical techniques.
Mass Spectrometry (MS): Electron impact (EI) and chemical ionization (CI) mass spectrometry can be used to identify metabolites of dinitrotoluenes, including the hydroxylamine derivatives. researchgate.net For instance, the mass spectrum of hydroxylamino-dinitrotoluene would be expected to show a molecular ion peak corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of reduction products. While specific data for the hydroxylamine derivative of this compound is not readily available, data for related compounds can provide insights. For example, the ¹H NMR spectrum of 1,3-dinitrobenzene shows distinct signals for the aromatic protons which would be expected to shift upon reduction of one of the nitro groups. chemicalbook.com
Electron Spin Resonance (ESR) Spectroscopy: The initial one-electron reduction of dinitrobenzenes produces a radical anion that can be detected and characterized by ESR spectroscopy. The ESR spectrum of the m-dinitrobenzene radical anion reveals hyperfine coupling to the nitrogen nuclei and the aromatic protons, providing information about the distribution of the unpaired electron. rsc.org A similar approach could be used to study the radical anion of this compound.
Interactive Data Table: Expected Analytical Data for Reduction Intermediates
| Intermediate | Analytical Technique | Expected Observations |
| Nitroso-tert-butyl-methyl-dinitrobenzene | Mass Spectrometry | Molecular ion peak corresponding to C₁₁H₁₄N₂O₃. |
| Hydroxylamino-tert-butyl-methyl-dinitrobenzene | ¹H NMR Spectroscopy | Appearance of a signal for the N-OH proton, and shifts in the aromatic proton signals compared to the parent compound. |
| Radical Anion | ESR Spectroscopy | A complex spectrum with hyperfine splitting from the nitrogen nuclei and aromatic protons. |
Other Transformation Reactions
Beyond reduction, this compound can undergo radical-mediated reactions and oxidative transformations of its alkyl substituents.
Radical Reactions and Electron Transfer Processes
The electron-deficient nature of the dinitrated aromatic ring makes it susceptible to attack by nucleophilic radicals and facilitates electron transfer processes.
Radical Reactions: Hydroxyl radicals (•OH), which are highly reactive and non-selective, can react with dinitroaromatic compounds in several ways. For a structurally similar compound, musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene), theoretical studies have shown that the reaction with •OH can proceed via hydrogen abstraction from a methyl group or addition of the radical to the aromatic ring. researchgate.net A similar reactivity pattern is expected for this compound.
Electron Transfer Processes: The presence of two strong electron-withdrawing nitro groups facilitates the acceptance of an electron to form a radical anion. This initial electron transfer is a key step in many of the reductive and some radical-mediated transformations of dinitroaromatic compounds. The stability of the resulting radical anion is an important factor in its subsequent reactivity.
Oxidative Transformations of Alkyl Substituents
The alkyl groups on the aromatic ring, the methyl and tert-butyl groups, can also undergo oxidation, although this generally requires more forcing conditions compared to the reduction of the nitro groups.
Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl group (aldehyde) and subsequently to a carboxyl group (carboxylic acid). This transformation can be achieved using various oxidizing agents. For example, the oxidation of a methyl group on an aromatic ring can be accomplished with reagents like selenium dioxide. riekemetals.com
Oxidation of the Tert-butyl Group: The tert-butyl group is generally more resistant to oxidation than the methyl group due to the absence of benzylic hydrogens. However, under certain conditions, it can be oxidized. For instance, a patented process describes the oxidation of tertiary-butyl groups on aromatic rings to the corresponding carboxylic acids using nitrogen dioxide gas at elevated temperatures. usgs.gov
Interactive Data Table: Potential Oxidation Products of Alkyl Substituents
| Substituent | Oxidizing Agent | Potential Product |
| Methyl Group | Selenium Dioxide | 5-tert-butyl-1,3-dinitro-2-benzaldehyde |
| Tert-butyl Group | Nitrogen Dioxide (high temp.) | 4-methyl-2,6-dinitrobenzoic acid |
Theoretical and Computational Chemistry Studies of 5 Tert Butyl 2 Methyl 1,3 Dinitrobenzene
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are essential for understanding the electronic properties of molecules, providing insights into reactivity, stability, and spectroscopic characteristics.
Molecular Orbital Analysis (HOMO/LUMO Energies)
However, for nitroaromatic compounds in general, the HOMO is typically associated with the π-system of the benzene (B151609) ring, while the LUMO is often localized on the electron-withdrawing nitro groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more readily excited. In related dinitrobenzene derivatives, the presence of multiple electron-withdrawing nitro groups significantly lowers the LUMO energy, making them susceptible to nucleophilic attack.
Conformational Landscape and Energy Minimization
The three-dimensional structure of 5-tert-butyl-2-methyl-1,3-dinitrobenzene is dictated by the need to minimize steric strain while optimizing electronic and intramolecular interactions.
Steric Strain Analysis Induced by tert-Butyl and Methyl Groups
The substitution pattern on the benzene ring introduces considerable steric strain. The bulky tert-butyl group, positioned between two nitro groups (in the IUPAC name 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene, it is flanked by two nitro groups), is a major source of this strain. nih.gov Studies on similarly crowded aromatic systems show that large alkyl groups force adjacent substituents, like nitro groups, to rotate out of the plane of the benzene ring. researchgate.net
This out-of-plane rotation is a conformational compromise. While a planar arrangement would maximize π-orbital overlap between the nitro groups and the aromatic ring, the resulting steric repulsion would be energetically unfavorable. The key interactions contributing to this strain are:
Repulsion between the tert-butyl group and the ortho-nitro groups: The large volume of the tert-butyl group clashes with the oxygen atoms of the adjacent nitro groups.
Repulsion between the methyl group and its adjacent nitro group: While smaller than the tert-butyl group, the methyl group also contributes to steric crowding.
Intramolecular Interactions and Non-Covalent Bonding (e.g., C-H...O interactions)
The specific conformation adopted to relieve steric strain can facilitate weak intramolecular, non-covalent interactions. The most probable of these are hydrogen bonds involving the C-H bonds of the alkyl groups and the oxygen atoms of the nitro groups.
While not classic hydrogen bonds, these C-H···O interactions are recognized as significant stabilizing forces in organic molecules. researchgate.net In related nitroaromatic compounds, the formation of such bonds has been confirmed. researchgate.net For this compound, potential C-H···O interactions include:
Bonds between the hydrogen atoms of the methyl group and an oxygen atom of the adjacent nitro group.
Bonds between the hydrogen atoms of the tert-butyl group and an oxygen atom of its adjacent nitro group.
These interactions, though individually weak, can collectively contribute to the stability of the molecule's preferred conformation. The geometry of these bonds is highly dependent on the rotational angles of the nitro and alkyl groups. Studies on nitrophthalic acids have shown that steric repulsion can significantly influence and even prevent the formation of certain intramolecular hydrogen bonds. nih.gov
Reaction Mechanism Modeling and Prediction
Based on the available scientific literature, specific computational studies modeling the reaction mechanisms of this compound have not been reported. The synthesis of this compound typically involves the nitration of m-tert-butyltoluene. musk-xylol.com Computational modeling of such electrophilic aromatic substitution reactions could, in principle, provide insights into the reaction pathway, transition state energies, and the regioselectivity of the nitration process, but such specific data for this molecule is not currently available.
Transition State Analysis for Reaction Pathways
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface for the reactions of this compound. The analysis of transition states is crucial for understanding the kinetics and mechanisms of these reactions. One of the most studied reactions is its interaction with the hydroxyl radical (•OH), a key oxidant in atmospheric and aquatic environments.
The reaction between this compound and •OH can proceed through several pathways, each characterized by a unique transition state:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the methyl group or the tert-butyl group. Computational models have shown that H-abstraction from the methyl group is a predominant pathway. researchgate.net This process proceeds through a transition state where the C-H bond of the methyl group is partially broken, and the H-O bond with the incoming radical is partially formed. The transition state possesses a single imaginary frequency corresponding to this H-transfer motion.
•OH Addition to the Aromatic Ring: The hydroxyl radical can add to various positions on the benzene ring. This addition reaction leads to the formation of hydroxycyclohexadienyl-type radical intermediates. Each addition site (ortho, meta, or para to the existing substituents) has a distinct transition state. The stability of these transition states, and thus the preferred site of addition, is influenced by the electronic effects of the nitro, methyl, and tert-butyl groups.
Single-Electron Transfer (SET): An alternative pathway is the transfer of an electron from the aromatic ring of musk xylene to the •OH radical. This results in the formation of a radical cation of the parent molecule and a hydroxide (B78521) anion. The transition state for this process involves the approach of the •OH radical to the π-system of the benzene ring, facilitating the electron transfer.
A study on the •OH-initiated transformation of musk xylene identified several reaction pathways and calculated the free energy barriers (ΔG≠) for these processes. researchgate.net The H-abstraction from the methyl group was found to be a kinetically favorable pathway. researchgate.net Following the initial radical formation, subsequent reactions can occur, such as cyclization, which also proceed through their own characteristic transition states. researchgate.net For instance, an intermediate formed after H-abstraction can undergo cyclization with a calculated free energy of activation of 20.83 kcal/mol, leading to the formation of a cyclic product. researchgate.net
Table 1: Calculated Free Energy of Activation for a Subsequent Reaction Pathway of a this compound Derived Radical
| Reaction Step | Free Energy of Activation (ΔG≠) in kcal/mol |
|---|---|
| Cyclization of Intermediate | 20.83 |
| Dehydroxylation | 3.08 |
Data sourced from a theoretical study on the photochemical transformation of musk xylene. researchgate.net
Computational Prediction of Regioselectivity and Reactivity
The regioselectivity of the reaction with •OH radicals has been computationally investigated. researchgate.net The primary sites of attack are the methyl group (via H-abstraction) and the aromatic ring (via •OH addition). Theoretical calculations have shown that H-abstraction from the side-chain methyl group is the predominant initial reaction pathway. researchgate.net This indicates a higher reactivity of the methyl group compared to the aromatic ring positions for this specific reaction.
The reactivity of the different positions on the aromatic ring towards electrophilic attack (such as by the •OH radical) can be rationalized by examining the electron density distribution and the stability of the resulting intermediates. The nitro groups are strongly deactivating and meta-directing, while the alkyl groups (methyl and tert-butyl) are activating and ortho-, para-directing. The interplay of these electronic effects governs the regioselectivity of addition reactions.
Computational methods like the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and condensed Fukui functions can provide quantitative measures of local reactivity. For instance, the sites most susceptible to nucleophilic attack are those with the lowest values of the Fukui function for nucleophilic attack (f+), while sites prone to electrophilic attack have the highest values of the Fukui function for electrophilic attack (f-).
Table 2: Calculated Branching Ratios (Γ) for the Reaction of this compound with •OH at Different Temperatures
| Temperature (K) | Branching Ratio (Γ) for H-abstraction | Branching Ratio (Γ) for •OH-addition |
|---|---|---|
| 273 | Data not available in snippet | Data not available in snippet |
| 298 | Data not available in snippet | Data not available in snippet |
| 313 | Data not available in snippet | Data not available in snippet |
(Note: While the source indicates the calculation of branching ratios, the specific numerical values for each pathway at different temperatures are not provided in the available search snippets.)
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
X-ray Crystallography for Molecular Geometry and Solid-State Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-tert-butyl-2-methyl-1,3-dinitrobenzene, this method would provide definitive information on its molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.
A single-crystal X-ray diffraction experiment would reveal the spatial coordinates of each atom. From this data, a detailed model of the molecule can be constructed. Key structural features that would be elucidated include:
Ring Geometry: The planarity of the benzene (B151609) ring and any distortions caused by the bulky tert-butyl and electron-withdrawing nitro substituents.
Substituent Orientation: The dihedral angles between the plane of the benzene ring and the planes of the two nitro groups. Due to steric hindrance from the adjacent methyl and tert-butyl groups, the nitro groups are expected to be significantly twisted out of the aromatic ring's plane. This is a common feature in polysubstituted nitrobenzenes. nih.gov
Bond Parameters: Precise measurements of bond lengths (e.g., C-C, C-N, N-O) and angles would confirm the connectivity and provide insight into the electronic effects of the substituents.
Intermolecular Interactions: The analysis would identify any significant non-covalent interactions, such as C-H···O hydrogen bonds or π–π stacking, which govern the solid-state architecture. In related structures, such as 1,3,5-trimethyl-2,4-dinitrobenzene, molecules can form stacks, though the distances may be too large for strong π–π interactions. nih.gov
Table 1: Expected Crystallographic Parameters for this compound (Hypothetical Data) This table presents expected values based on known structures of similar compounds, like dinitrotoluenes and other nitroaromatic derivatives.
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry operations within the crystal. nih.gov |
| C-NO₂ Bond Length | ~1.47 - 1.49 Å | Indicates the single bond character between the ring carbon and the nitro group nitrogen. |
| N-O Bond Length | ~1.21 - 1.23 Å | Characteristic of the double bond character within the nitro group. |
| Ring C-C Bond Length | ~1.38 - 1.41 Å | Shows slight variations from the ideal 1.39 Å of benzene due to substituent effects. |
| C-N-O Bond Angle | ~117 - 119° | Reflects the sp² hybridization of the nitrogen atom. |
| O-N-O Bond Angle | ~123 - 126° | Defines the geometry of the nitro group. |
| Nitro Group Twist Angle | > 30° | The dihedral angle between the NO₂ plane and the benzene ring plane, indicating steric strain. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be used to confirm the identity and regiochemistry of this compound.
¹H NMR Spectroscopy The proton NMR spectrum would be expected to show four distinct signals corresponding to the four unique proton environments in the molecule:
Tert-butyl Protons: A sharp singlet, integrating to nine protons, located in the upfield region (typically ~1.2-1.5 ppm). Its chemical shift is relatively unaffected by the aromatic ring currents. schoolbag.info
Methyl Protons: A singlet, integrating to three protons, shifted slightly downfield (~2.3-2.6 ppm) due to its attachment to the aromatic ring.
Aromatic Protons: Two distinct signals for the two non-equivalent aromatic protons. These would appear as singlets (or very finely split doublets due to long-range coupling) in the downfield region (~7.5-8.5 ppm). The strong electron-withdrawing effect of the two nitro groups deshields these protons significantly. The proton between the two nitro groups would be the most downfield.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the carbon skeleton. Based on the molecule's lack of symmetry, eight distinct signals would be predicted:
Aromatic Carbons: Six signals for the six different carbons of the benzene ring. The carbons directly attached to the nitro groups (C1, C3) would be highly deshielded and appear significantly downfield. The carbons bearing the alkyl groups (C2, C5) and the protonated carbons (C4, C6) would have distinct chemical shifts. vaia.com
Tert-butyl Carbons: Two signals: one for the quaternary carbon and one for the three equivalent methyl carbons of the tert-butyl group.
Methyl Carbon: One signal for the methyl group attached to the ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are predicted based on standard chemical shift increments and data from analogous compounds like dinitrobenzenes and substituted xylenes. schoolbag.infovaia.comillinois.edu
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| H-4/H-6 | 7.5 - 8.5 | s | Aromatic CH |
| CH₃ | 2.3 - 2.6 | s | Ring-CH₃ |
| C(CH₃)₃ | 1.3 - 1.5 | s | Tert-butyl |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C1, C3 | 148 - 152 | C-NO₂ | |
| C5 | 145 - 150 | C-C(CH₃)₃ | |
| C2 | 135 - 140 | C-CH₃ | |
| C4, C6 | 120 - 130 | Aromatic CH | |
| C (CH₃)₃ | 34 - 38 | Tert-butyl (Quaternary C) | |
| C(C H₃)₃ | 30 - 33 | Tert-butyl (Methyl C) | |
| C H₃ | 18 - 22 | Ring-CH₃ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, the most prominent features in the vibrational spectra would be the absorptions associated with the nitro groups.
Nitro Group Vibrations: The asymmetric (νas) and symmetric (νs) stretching vibrations of the N-O bonds are particularly diagnostic. These typically appear as very strong bands in the IR spectrum.
C-H Vibrations: The spectra would show C-H stretching bands for both the aliphatic (tert-butyl and methyl) and aromatic protons.
Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The stretching of the C-NO₂ bond would also be present, though it is typically weaker and can be coupled with other vibrations.
Table 3: Principal Expected Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on characteristic group frequencies for nitroaromatic compounds. rsc.orgresearchgate.netnih.govosti.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Nitro Asymmetric Stretch (νas NO₂) | 1520 - 1560 | Very Strong |
| Nitro Symmetric Stretch (νs NO₂) | 1340 - 1370 | Very Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| CH₃/CH Bending | 1365 - 1470 | Medium |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
| C-N Stretch | 840 - 880 | Medium to Weak |
Chromatographic Techniques for Mixture Resolution and Purity Assessment
Chromatographic methods are fundamental for separating the target compound from reaction byproducts, starting materials, or other impurities, thereby allowing for its isolation and purity assessment.
Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by GC. researchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to quantify the purity of a sample. The retention time is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS provides definitive structural confirmation by matching the resulting mass spectrum with known fragmentation patterns. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. researchgate.net A reversed-phase column (e.g., C18) with a mobile phase, such as a methanol (B129727)/water or acetonitrile (B52724)/water gradient, would likely be effective for separating the nonpolar analyte from more polar or less polar impurities. Detection is typically achieved using an ultraviolet (UV) detector, as the nitroaromatic chromophore absorbs strongly in the UV region.
The primary goal of these techniques is to establish the purity of a synthesized or isolated sample. A pure sample should ideally show a single, sharp peak in both GC and HPLC chromatograms. The presence of other peaks would indicate impurities, which can often be identified by techniques like GC-MS. kelid1.ir
Broader Academic Implications and Future Research Directions
Contribution to Fundamental Organic Chemistry Principles and Reaction Design
The study of 5-Tert-butyl-2-methyl-1,3-dinitrobenzene offers profound insights into the principles of electrophilic aromatic substitution, particularly concerning steric and electronic effects that govern reaction regioselectivity. The interplay between the activating methyl group and the bulky tert-butyl group, alongside the deactivating nitro groups, presents a compelling case study for predicting and understanding substitution patterns on a highly substituted aromatic ring.
The tert-butyl group, being an activating ortho-para director, significantly influences the position of incoming electrophiles. However, its considerable steric bulk can hinder substitution at the ortho positions. buysellchem.comnih.gov This steric hindrance is a key determinant in the regiochemical outcome of nitration reactions on tert-butylbenzene, where the para product is favored over the ortho product. buysellchem.comresearchgate.net In the case of this compound's precursor, the presence of both a methyl and a tert-butyl group directs the nitration, with the positions of the nitro groups being a result of the combined directing effects and steric limitations. nih.govwikipedia.org
The synthesis of this compound, typically achieved through the nitration of tert-butyl-meta-xylene, exemplifies the complexities of reaction design. nih.gov The conditions of the nitration, including the choice of nitrating agent (such as fuming nitric acid or a mixture of sulfuric and nitric acids) and reaction temperature, are critical in achieving the desired dinitro-derivative while minimizing the formation of mono- or trinitro byproducts. nih.gov
Table 1: Regioselectivity in the Nitration of Substituted Benzenes
| Substituent | Directive Influence | Favored Product(s) | Steric Hindrance at Ortho Position |
|---|---|---|---|
| -CH₃ (Methyl) | Ortho, Para-directing, Activating | Ortho and Para | Low |
| -C(CH₃)₃ (Tert-butyl) | Ortho, Para-directing, Activating | Para | High |
Role in the Design of Novel Organic Materials and Intermediates
Nitroaromatic compounds are crucial building blocks in the synthesis of a wide array of functional materials and chemical intermediates. cdc.govgoogle.com this compound is a notable intermediate in the production of synthetic musk fragrances, specifically Musk Xylene (1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene). nih.govnih.govwikipedia.org The synthesis of Musk Xylene involves the nitration of 3-tert-butyl-1-methylbenzene to form the dinitro-intermediate, which is then further nitrated. nih.gov
The broader class of dinitrobenzene derivatives serves as precursors for various valuable products:
Dyes and Pigments: The reduction of nitro groups to amino groups is a fundamental step in the synthesis of azo dyes.
Pharmaceuticals: Nitro-containing compounds have shown a wide spectrum of biological activities and are scaffolds for new bioactive molecules. sinobiochemistry.com
Explosives: Polynitro-aromatic compounds are known for their energetic properties. cdc.gov
Polymers and Specialty Chemicals: Dinitroaromatics can be used in the production of polyamides and other polymers with enhanced thermal stability. They are also used as solvents and in the synthesis of fine chemicals. lookchem.com
The potential for this compound and its derivatives to be used in the creation of novel materials remains an active area of research. For instance, related benzoxazolyl derivatives have been utilized as fluorescent whitening agents and in photovoltaic applications. chemsrc.comchemnet.com Future research could explore the modification of this compound to create new functional materials with tailored optical or electronic properties.
Advancements in Green Chemistry and Sustainable Synthetic Methodologies for Nitroaromatics
Traditional nitration methods often rely on the use of strong, corrosive acids like sulfuric acid and nitric acid, which generate significant amounts of hazardous waste. wikipedia.orgrsc.org The field of green chemistry seeks to develop more environmentally benign alternatives for the synthesis of nitroaromatic compounds.
Recent advancements in this area that are relevant to the synthesis of this compound include:
Solid Acid Catalysts: The use of solid acid catalysts, such as silica-supported inorganic nitrates, can replace corrosive liquid acids, simplifying product purification and catalyst recycling.
Alternative Nitrating Agents: Reagents like dinitrogen pentoxide (N₂O₅) and tert-butyl nitrite (B80452) (TBN) are being explored as greener alternatives to traditional nitrating mixtures. inchem.orguni.lu TBN, in particular, offers mild reaction conditions and high chemoselectivity for the nitration of certain aromatic compounds. uni.lu
Solvent-Free and Aqueous Phase Reactions: Conducting nitrations in the absence of organic solvents or in aqueous media reduces the environmental impact associated with volatile organic compounds. rsc.org
Catalytic Nitration: The development of catalytic systems, for instance using metal triflates or copper catalysts, can improve the efficiency and selectivity of nitration reactions, leading to less waste.
Future research will likely focus on applying these green methodologies to the industrial-scale synthesis of this compound and other similar nitroaromatic compounds, aiming to make their production more sustainable and economically viable.
Table 2: Comparison of Traditional and Green Nitration Methods
| Feature | Traditional Nitration (Mixed Acid) | Green Nitration Alternatives |
|---|---|---|
| Reagents | Concentrated H₂SO₄ and HNO₃ | Solid acids, N₂O₅, tert-butyl nitrite |
| Solvent | Often the acidic mixture itself | Solvent-free, water, or greener solvents |
| Byproducts | Large volumes of spent acid | Water, recyclable catalysts |
| Reaction Conditions | Often harsh (high temperature, strong acids) | Generally milder |
| Environmental Impact | High | Low to moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
